molecular formula C7H7N3O4S B8813202 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid

2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid

Cat. No.: B8813202
M. Wt: 229.22 g/mol
InChI Key: NRRJNSWNWIDHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a formamido group and a methoxyimino group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid typically involves the reaction of thiazole derivatives with formamide and methoxyimino acetic acid. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Thiazole derivatives, formamide, and methoxyimino acetic acid.

    Reaction Conditions: Solvents like chloroform or DMSO, heating to appropriate temperatures.

    Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for efficiency, including precise control of reaction conditions and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; conditions vary based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced forms of the compound.

Scientific Research Applications

2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid involves its interaction with specific molecular targets. The formamido and methoxyimino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-formamido-α-oxothiazol-4-acetate: A similar compound with an ethyl ester group instead of the methoxyimino group.

    2-Formamidothiazol-4-acetic acid: Lacks the methoxyimino group but shares the thiazole and formamido structure.

Uniqueness

2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is unique due to the presence of both formamido and methoxyimino groups, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C7H7N3O4S

Molecular Weight

229.22 g/mol

IUPAC Name

2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)

InChI Key

NRRJNSWNWIDHOX-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)NC=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (1.6 g.) in water (30 ml.) was dropwise added over 5 minutes with stirring and ice-cooling to a suspension of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate (syn isomer) (5.14 g.) in water (60 ml.), and the resulting mixture was stirred for 1.5 hours at 10° to 20° C. The reaction mixture was adjusted to pH 7 with 10% hydrochloric acid and washed twice with ethyl acetate (100 ml.). To the aqueous layer was added ethyl acetate (200 ml.), and the resulting mixture was adjusted to pH 1 with 10% hydrochloric acid and extracted with the ethyl acetate. The aqueous layer was further extracted with ethyl acetate (100 ml.). Both ethyl acetate extracts were combined, washed with a sodium chloride aqueous solution (100 ml.) and dried over magnesium sulfate. The solvent was distilled off to give 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid (syn isomer) (1.85 g.), mp 152° C. (dec.), which was recrystallized from ethyl acetate to give a pure compound, mp 167° C. (dec.).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate
Quantity
5.14 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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